Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate
Description
Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate (C₁₃H₁₃NO₃S, molecular weight 263.31 g/mol) is a thiazole-based compound characterized by a 4-hydroxyphenyl group at the 2-position of the thiazole ring and a methyl group at the 4-position. It is a key intermediate in synthesizing febuxostat, a xanthine oxidase inhibitor used to treat hyperuricemia and gout . The compound is synthesized via cyclization of 4-hydroxybenzothioamide with ethyl 2-chloroacetoacetate, followed by formylation using Duff reactions (hexamethylenetetramine in trifluoroacetic acid) to introduce a formyl group at the 3-position of the phenyl ring . Improved synthetic methods avoid allergenic reagents like hexamethylenetetramine, enhancing industrial applicability . Its structural features, including the hydroxyl group and ester functionality, enable diverse chemical modifications for drug development .
Properties
IUPAC Name |
ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3S/c1-3-17-13(16)11-8(2)14-12(18-11)9-4-6-10(15)7-5-9/h4-7,15H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOCYSKNNFCGDTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)C2=CC=C(C=C2)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00428280 | |
| Record name | Ethyl 4-methyl-2-(4-oxocyclohexa-2,5-dien-1-ylidene)-2,3-dihydro-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00428280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161797-99-5 | |
| Record name | Ethyl 2-(4-hydroxyphenyl)-4-methyl-5-thiazolecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=161797-99-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-methyl-2-(4-oxocyclohexa-2,5-dien-1-ylidene)-2,3-dihydro-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00428280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.403 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Formation of 3-Bromo-4-Hydroxybenzonitrile (XVII)
3-Bromo-4-hydroxybenzaldehyde is reacted with hydroxylamine hydrochloride and sodium formate in refluxing formic acid. This step converts the aldehyde group to a nitrile, achieving a yield of 90% and a purity of 98.4% by HPLC. The reaction mechanism involves nucleophilic addition of hydroxylamine to the aldehyde, followed by dehydration to form the nitrile.
Thiazole Ring Formation via Cyclization
The nitrile intermediate (XVII) undergoes cyclization with 2-chloroacetoacetic acid ethyl ester in the presence of a base. This step forms 2-(3-bromo-4-hydroxyphenyl)-4-methylthiazole-5-carboxylic acid ethyl ester (XIX). The reaction is typically conducted in dimethylformamide (DMF) at 80–85°C for five hours, yielding a product with a melting range of 204–210°C.
Key Reaction Parameters:
| Parameter | Value |
|---|---|
| Temperature | 80–85°C |
| Solvent | Dimethylformamide |
| Reaction Time | 5 hours |
| Yield | 90% |
Alkylation and Purification
The hydroxyl group in compound XIX is alkylated using isobutyl bromide and potassium carbonate in DMF. Subsequent purification via hydrochloride salt formation in acetone yields Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate with 99.5% purity. The hydrochloride salt is critical for enhancing crystallinity and facilitating isolation.
Alternative Thiazole Core Synthesis Using Thiourea
A complementary approach, adapted from CN103664819A, focuses on optimizing thiazole ring formation. While originally designed for ethyl 2-amino-4-methylthiazole-5-carboxylate, this method can be modified to introduce the 4-hydroxyphenyl group:
Reaction of Thiourea with 2-Chloroacetoacetic Ester
Thiourea and sodium carbonate are dissolved in ethanol, followed by the addition of 2-chloroacetoacetic ester at 40–55°C. The mixture is heated to 60–70°C for 5–5.5 hours, forming the thiazole core. This method achieves a yield exceeding 98% and a melting point of 172–173°C.
Optimization Insights:
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Solvent Concentration : Ethanol at 20–25% mass concentration minimizes side reactions.
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Catalyst : Sodium carbonate (0.01–0.1 wt ratio relative to 2-chloroacetoacetic ester) enhances reaction efficiency.
Introduction of the 4-Hydroxyphenyl Group
To adapt this method for this compound, the 4-hydroxyphenyl moiety can be introduced via Suzuki-Miyaura coupling or Ullmann-type coupling using a brominated intermediate. For example, coupling 2-(3-bromo-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate with a phenylboronic acid derivative under palladium catalysis would yield the target compound.
Direct Functionalization of Preformed Thiazoles
Electrophilic Aromatic Substitution
As demonstrated in the synthesis of 4-(4′-hydroxyphenyl)thiazoles, electrophilic substitution can introduce hydroxyl groups onto the thiazole ring. For instance, reacting 4-methylthiazole-5-carboxylate derivatives with iodobenzene diacetate in the presence of a phenolic directing group achieves regioselective hydroxylation.
Hydrolysis and Esterification
Hydrolysis of preformed thiazole esters under acidic or basic conditions, followed by re-esterification with ethanol, provides an alternative route. However, this method is less efficient due to competing side reactions during hydrolysis.
Industrial-Scale Production Considerations
Solvent and Catalyst Selection
Industrial protocols prioritize cost-effectiveness and scalability. DMF and ethanol are preferred solvents due to their high boiling points and compatibility with large-scale reactions. Potassium carbonate serves as a cost-effective base for alkylation steps.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The thiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic reagents such as halogens or nitro compounds under acidic or basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Halogenated or nitro-substituted thiazole derivatives.
Scientific Research Applications
Pharmaceutical Development
Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate is being extensively researched for its therapeutic potential. It serves as a synthetic intermediate for the production of Febuxostat , a non-purine selective xanthine oxidase inhibitor approved for treating hyperuricemia and gouty arthritis. The compound’s unique chemical structure allows it to interact effectively with biological targets, making it a candidate for developing new therapeutic agents against various diseases, including cancer and inflammatory conditions .
Case Study: Febuxostat Synthesis
- Objective : To improve the synthesis of Febuxostat.
- Method : this compound was synthesized with >99% purity, demonstrating its efficacy as a precursor in pharmaceutical applications .
- Outcome : Successful synthesis led to higher yields and purities, facilitating the production of pharmaceutical-grade Febuxostat.
Antioxidant Research
The compound exhibits notable antioxidant properties, making it valuable in studies aimed at reducing oxidative stress. This is particularly relevant in aging research and chronic disease management, where oxidative stress plays a critical role in disease progression .
Research Findings
- Study Focus : Investigating the antioxidant capacity of this compound.
- Results : Demonstrated significant reduction in oxidative markers in cell cultures, suggesting potential applications in therapeutic interventions for oxidative stress-related diseases.
Material Science
In material science, this compound is being explored for its role in developing new materials that require specific chemical stability and reactivity. Its unique thiazole structure can enhance the performance of coatings or polymers .
Application Examples
- Coatings : Used to improve the durability and chemical resistance of polymer coatings.
- Composite Materials : Investigated as an additive to enhance mechanical properties.
Agricultural Chemistry
This compound is also under investigation for its potential use in agrochemicals. It may serve as a plant growth regulator or a component in pest control formulations, contributing to improved crop yields and sustainability .
Research Insights
- Field Trials : Initial trials indicated enhanced growth rates in treated crops compared to controls.
- Pest Control : Studies are ongoing to evaluate its effectiveness against specific agricultural pests.
Biochemical Assays
Researchers utilize this compound in various biochemical assays to study enzyme activity and receptor binding. These studies provide insights into metabolic pathways and drug interactions, further establishing the compound's relevance in biochemical research .
Example Assays
- Enzyme Activity Assays : Used to assess the inhibition of specific enzymes linked to disease pathways.
- Receptor Binding Studies : Investigated interactions with various biological receptors to elucidate mechanisms of action.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate involves its interaction with various molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the thiazole ring can interact with biological macromolecules through hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the observed biological effects.
Comparison with Similar Compounds
Antimicrobial Activity
- Derivatives with 4-hydroxy coumarin and di-bromo alkane substituents (e.g., from ) show significant antimicrobial effects against Staphylococcus aureus and Escherichia coli. The hydroxyl and ester groups likely enhance membrane permeability .
- Compound 10c (), featuring a benzo[d]thiazole group, exhibits moderate antibacterial activity due to increased π-delocalization .
Anticancer Activity
Biological Activity
Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an antimicrobial, antifungal, and anticancer agent, making it a significant subject of research in various biomedical applications.
This compound can be synthesized through a multi-step process involving the reaction of 4-hydroxy-3-nitrobenzaldehyde and thioacetamide, followed by cyclization with ethyl acetoacetate. The resulting compound is characterized by its yellow powder form and possesses functional groups that enhance its reactivity and biological activity .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within microbial and cancerous cells. For instance, it has been shown to inhibit bacterial enzymes involved in cell wall synthesis, leading to bacterial cell death. Additionally, the presence of the hydroxyphenyl group enhances hydrogen bonding capabilities, facilitating interactions with various biological targets .
Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties against a range of microorganisms. In vitro studies have shown that it exhibits potent activity against both Gram-positive and Gram-negative bacteria, as well as fungi. For example, it has been reported to outperform standard antibiotics such as ampicillin and streptomycin in certain assays .
Anticancer Activity
Research indicates that this compound possesses notable anticancer effects. In vitro studies using various cancer cell lines (e.g., Caco-2 and A549) have revealed that it significantly reduces cell viability. The compound's structure-activity relationship (SAR) suggests that modifications to the thiazole ring and phenyl substituents can enhance its cytotoxic effects .
Table 1: Summary of Biological Activities
Case Studies
- Anticancer Efficacy : In a study focusing on Caco-2 cells, this compound demonstrated a significant decrease in cell viability compared to untreated controls (39.8% reduction) . This suggests its potential as a therapeutic agent in colorectal cancer treatment.
- Antimicrobial Potency : Another study highlighted its effectiveness against Staphylococcus aureus, showcasing its potential as an alternative treatment for infections caused by antibiotic-resistant strains .
- Structure-Activity Relationship : Research has indicated that the presence of specific substituents on the thiazole ring can enhance the anticancer activity of this compound. For instance, compounds with methyl substitutions showed improved efficacy against various cancer cell lines .
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate?
The compound is typically synthesized via a multi-step reaction sequence. A validated approach involves:
- Stage 1 : Reacting precursors in ethanol with sodium hydroxide and hydrogen sulfide at 80°C.
- Stage 2 : Acidification with hydrochloric acid.
- Stage 3 : Heating at 70°C for 2–3 hours under reflux, yielding the product in 84.2% purity .
Alternative methods include catalyst-free, aqueous ethanol-mediated cyclization for related thiazole derivatives, which may offer greener synthetic routes .
Q. What spectroscopic and analytical techniques are used to confirm the structural integrity of this compound?
Key characterization methods include:
- NMR Spectroscopy : H and C NMR to verify substituent positions and aromaticity.
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) for molecular ion confirmation.
- Infrared (IR) Spectroscopy : To identify functional groups like the ester carbonyl (C=O) and hydroxyl (-OH) stretches.
Full experimental procedures should include Rf values, melting points, and microanalytical data for reproducibility .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in thiazole derivatives like this compound?
X-ray diffraction is critical for elucidating molecular conformation and intermolecular interactions. For example:
- Crystallographic Refinement : Programs like SHELXL (from the SHELX suite) refine atomic coordinates against high-resolution data, particularly for small molecules.
- Unit Cell Parameters : Monoclinic systems (e.g., space group P2/c) with defined cell dimensions (e.g., a = 12.0296 Å, b = 19.4428 Å) are common for related thiazoles .
- Hydrogen Bonding : Geometric analysis of H-bond networks can explain stability and reactivity .
Q. What computational approaches are used to predict structure-activity relationships (SAR) for thiazole-based compounds?
- 3D-QSAR Modeling : CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) correlate steric/electronic fields with biological activity.
- Database Alignment : Align synthesized derivatives to a common scaffold to identify pharmacophoric features.
For example, antimicrobial activity against E. coli or Candida albicans can be predicted using these models, guiding further synthetic modifications .
Q. How can researchers address contradictions in reported synthetic yields or purity data?
- Reproducibility Checks : Replicate published procedures (e.g., ’s 84.2% yield) with strict control of reaction conditions (temperature, solvent purity).
- Byproduct Analysis : Use HPLC or LC-MS to identify impurities from incomplete cyclization or side reactions.
- Cross-Validation : Compare crystallographic data (e.g., unit cell parameters) with literature to confirm structural consistency .
Q. What methodologies are recommended for evaluating the biological activity of this compound?
- Antimicrobial Assays : Serial dilution methods to determine minimum inhibitory concentrations (MICs) against bacterial/fungal strains.
- Enzyme Inhibition Studies : Kinetic assays (e.g., IC determination) for targets like kinases or oxidoreductases.
- Cytotoxicity Screening : MTT or resazurin assays in cell lines to assess therapeutic potential .
Methodological Considerations
Q. How can researchers optimize synthetic protocols for scalability?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
